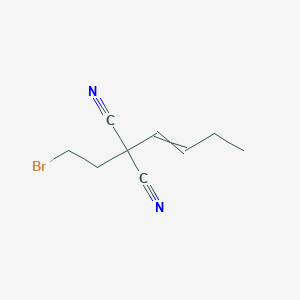
(2-Bromoethyl)(but-1-en-1-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromoethyl)(but-1-en-1-yl)propanedinitrile is an organic compound characterized by the presence of a bromoethyl group, a butenyl group, and two nitrile groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile typically involves the reaction of 2-bromoethanol with but-1-en-1-ylpropanedinitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(but-1-en-1-yl)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium thiocyanate (KSCN) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2-Bromoethyl)(but-1-en-1-yl)propanedinitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the nitrile groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile
- (2-Bromoethyl)(2E)-2-butenylpropanedinitrile
Uniqueness
(2-Bromoethyl)(but-1-en-1-yl)propanedinitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
649759-62-6 |
|---|---|
Molecular Formula |
C9H11BrN2 |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-(2-bromoethyl)-2-but-1-enylpropanedinitrile |
InChI |
InChI=1S/C9H11BrN2/c1-2-3-4-9(7-11,8-12)5-6-10/h3-4H,2,5-6H2,1H3 |
InChI Key |
TWLUTIQGKKEKMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CCBr)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


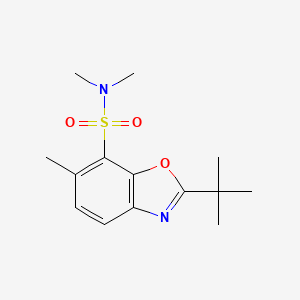
![6-Azido-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15169628.png)
![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine](/img/structure/B15169636.png)
![5,8-Dithiaspiro[3.4]oct-2-en-1-one](/img/structure/B15169639.png)
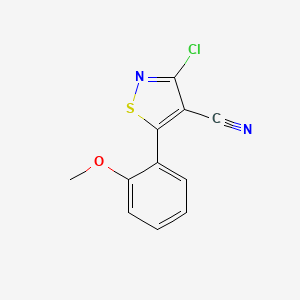
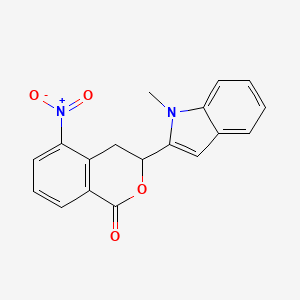
![2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15169677.png)
![Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-](/img/structure/B15169680.png)
![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde](/img/structure/B15169685.png)
![N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B15169689.png)
![4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B15169692.png)
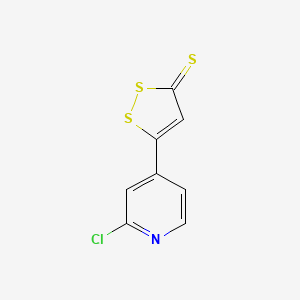
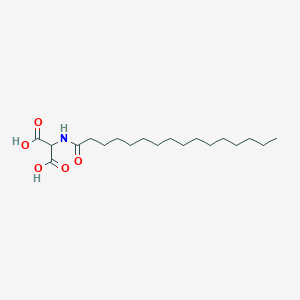
![[(2S)-piperidin-2-yl]methyl pentanoate](/img/structure/B15169727.png)
